H-THR-ILE-HIS-CYS-LYS-TRP-ARG-GLU-LYS-PRO-LEU-MET-LEU-MET-OH H-THR-ILE-HIS-CYS-LYS-TRP-ARG-GLU-LYS-PRO-LEU-MET-LEU-MET-OH
Brand Name: Vulcanchem
CAS No.: 182917-44-8
VCID: VC0069041
InChI: InChI=1S/C79H130N22O18S3/c1-10-44(6)64(100-75(115)63(82)45(7)102)76(116)98-59(37-47-39-85-41-88-47)72(112)99-60(40-120)73(113)89-50(20-13-15-28-80)65(105)96-58(36-46-38-87-49-19-12-11-18-48(46)49)71(111)91-52(25-30-86-79(83)84)67(107)90-51(23-24-62(103)104)66(106)93-54(21-14-16-29-81)77(117)101-31-17-22-61(101)74(114)97-57(35-43(4)5)69(109)92-53(26-32-121-8)68(108)95-56(34-42(2)3)70(110)94-55(78(118)119)27-33-122-9/h11-12,18-19,38-39,41-45,50-61,63-64,87,102,120H,10,13-17,20-37,40,80-82H2,1-9H3,(H,85,88)(H,89,113)(H,90,107)(H,91,111)(H,92,109)(H,93,106)(H,94,110)(H,95,108)(H,96,105)(H,97,114)(H,98,116)(H,99,112)(H,100,115)(H,103,104)(H,118,119)(H4,83,84,86)/t44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,63-,64-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)O)N
Molecular Formula: C79H130N22O18S3
Molecular Weight: 1772.225

H-THR-ILE-HIS-CYS-LYS-TRP-ARG-GLU-LYS-PRO-LEU-MET-LEU-MET-OH

CAS No.: 182917-44-8

Main Products

VCID: VC0069041

Molecular Formula: C79H130N22O18S3

Molecular Weight: 1772.225

H-THR-ILE-HIS-CYS-LYS-TRP-ARG-GLU-LYS-PRO-LEU-MET-LEU-MET-OH - 182917-44-8

CAS No. 182917-44-8
Product Name H-THR-ILE-HIS-CYS-LYS-TRP-ARG-GLU-LYS-PRO-LEU-MET-LEU-MET-OH
Molecular Formula C79H130N22O18S3
Molecular Weight 1772.225
IUPAC Name (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-(diaminomethylideneamino)butanoyl]amino]-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C79H130N22O18S3/c1-10-44(6)64(100-75(115)63(82)45(7)102)76(116)98-59(37-47-39-85-41-88-47)72(112)99-60(40-120)73(113)89-50(20-13-15-28-80)65(105)96-58(36-46-38-87-49-19-12-11-18-48(46)49)71(111)91-52(25-30-86-79(83)84)67(107)90-51(23-24-62(103)104)66(106)93-54(21-14-16-29-81)77(117)101-31-17-22-61(101)74(114)97-57(35-43(4)5)69(109)92-53(26-32-121-8)68(108)95-56(34-42(2)3)70(110)94-55(78(118)119)27-33-122-9/h11-12,18-19,38-39,41-45,50-61,63-64,87,102,120H,10,13-17,20-37,40,80-82H2,1-9H3,(H,85,88)(H,89,113)(H,90,107)(H,91,111)(H,92,109)(H,93,106)(H,94,110)(H,95,108)(H,96,105)(H,97,114)(H,98,116)(H,99,112)(H,100,115)(H,103,104)(H,118,119)(H4,83,84,86)/t44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,63-,64-/m0/s1
Standard InChIKey LSUSAOMTZCWUKF-WCIAGDSVSA-N
SMILES CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)O)N
PubChem Compound 102601735
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator